Carbamic acid, methyl-, carvacryl ester
Description
Properties
CAS No. |
2752-71-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
IGOIEFUCTIBKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Amines, Carbon Dioxide, and Alkoxysilanes
A prominent method for preparing carbamic acid esters involves the three-component reaction of an amine, carbon dioxide, and an alkoxysilane compound in the presence of catalysts such as alkali metal compounds or ionic liquids. This method is notable for its high yield and selectivity.
-
- Temperature: 150–180 °C
- Pressure: 1–5 MPa CO₂ (optimal range 3–20 MPa)
- Time: 4–24 hours
- Solvent: Non-alcoholic solvents preferred (e.g., acetonitrile, benzene, toluene, ethers) or solventless conditions
- Catalysts: Alkali metal compounds (potassium tert-butoxide, cesium carbonate), zinc compounds, or ionic liquids with acetate anions
Mechanism : The amine reacts with CO₂ to form a carbamate intermediate, which subsequently reacts with the alkoxysilane to yield the carbamic acid ester.
Example Procedure :
In an autoclave, 1 mmol of aniline (amine), 2 mmol of tetramethoxysilane (alkoxysilane), 0.02 mmol of potassium tert-butoxide (alkali metal catalyst), and 3 mL of acetonitrile (solvent) are combined. The autoclave is pressurized with CO₂ to 5 MPa and heated to 150 °C with stirring for 24 hours. After cooling, the product carbamic acid ester is isolated with high yield and selectivity.
Reaction of Carbamic Ester Compounds with Carbon Monoxide and Water
Another approach involves the reaction of carbamic ester compounds with carbon monoxide and water under controlled conditions to form carbamic acid esters. This method is less commonly applied for methyl carvacryl carbamate but provides an alternative synthetic route for carbamic acid derivatives.
- Alkyl Groups : The alkyl portion (methyl in this case) is preferred to be short-chain (1–7 carbons), with methyl being particularly favored.
Oxidative Carbonylation of Amines and Alcohols
The oxidative carbonylation process utilizes complexes such as copper(I) complexes and oxygen to catalyze the reaction between amines and alcohols to produce carbamic acid esters.
- Catalysts : Copper(I) complexes and oxygen complexes
- Mechanism : The reaction proceeds via an oxidative carbonylation mechanism wherein the amine and alcohol are converted to the carbamate in the presence of CO and O₂.
This method is applicable when starting from carvacrol derivatives (alcohols) and methylamine or methyl carbamate precursors.
Reaction of Carbon Dioxide, Epoxides, and Amines
Carbamic esters can also be synthesized by reacting carbon dioxide, epoxides, and primary or secondary aliphatic amines. This method allows for the formation of carbamate esters via ring-opening of epoxides by amines and subsequent reaction with CO₂.
- Example : Epoxycyclohexane reacts with amine under CO₂ atmosphere to yield monocarbamic esters.
While this method is more general, it can be adapted with appropriate epoxide and amine derivatives related to the carvacryl structure.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The use of alkali metal catalysts such as potassium tert-butoxide and cesium carbonate in combination with alkoxysilanes under pressurized CO₂ conditions is reported to yield carbamic acid esters with excellent selectivity and economic efficiency.
Ionic liquids with acetate anions enhance the catalytic efficiency and selectivity, providing an alternative to metal-based catalysts.
Reaction times and pressures are optimized to balance yield and operational safety, with 4–24 hours and 1–5 MPa CO₂ being typical conditions.
Solvent choice significantly affects the reaction; non-alcoholic solvents are preferred to avoid interference with carbamate formation.
The oxidative carbonylation method offers a route from alcohols and amines but requires careful control of oxygen and CO to avoid side reactions.
Direct synthesis from CO₂, epoxides, and amines represents a green chemistry approach but requires epoxide substrates compatible with the carvacryl structure.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, carvacryl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and carvacrol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and carvacrol.
Oxidation: Oxidized derivatives of carvacrol.
Substitution: Various substituted carbamic acid derivatives.
Scientific Research Applications
Applications in Pharmaceuticals
1. Antimicrobial Agents:
The compound shows promise as an antimicrobial agent due to its quaternary ammonium structure, which enhances its ability to disrupt microbial membranes. Research indicates that similar compounds have demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa .
2. Pain Management:
Studies have indicated that derivatives of carvacrol, including carbamic acid esters, exhibit analgesic and anti-inflammatory effects. For instance, carvacryl propionate has been shown to provide enhanced pain relief compared to pure carvacrol .
3. Neuropharmacology:
The compound may influence neurotransmitter activity due to its structural characteristics, potentially impacting neurological functions. This opens avenues for research into its use in treating neurological disorders .
Applications in Agriculture
1. Insecticides:
Carbamic acid esters are widely recognized for their use as insecticides due to their anticholinesterase activity. For example, methyl carbamate derivatives are employed in agricultural settings to control pests effectively without cumulative toxicity .
2. Fungicides:
The compound has been explored for its fungicidal properties against various plant pathogens. Its effectiveness as a fungicide can be attributed to its ability to penetrate fungal cell membranes and disrupt cellular processes .
Applications in Cosmetics
1. Formulation Enhancements:
In cosmetic formulations, carbamic acid esters serve as emulsifiers and stabilizers. Their ability to improve the texture and stability of products makes them valuable in the development of creams and lotions .
2. Antimicrobial Properties:
Due to their antimicrobial activity, these compounds are incorporated into personal care products to enhance shelf life and safety by preventing microbial contamination .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Disrupts microbial membranes |
| Pain management | Analgesic and anti-inflammatory effects | |
| Neuropharmacology | Influences neurotransmitter activity | |
| Agriculture | Insecticides | Anticholinesterase activity |
| Fungicides | Disrupts fungal cellular processes | |
| Cosmetics | Formulation enhancements | Improves texture and stability |
| Antimicrobial properties | Prevents microbial contamination |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of carbamic acid derivatives against Candidas albicans and other pathogens. Results showed over 75% inhibition of fungal growth when tested against standard strains, indicating strong potential for clinical applications in antifungal treatments.
Case Study 2: Agricultural Impact
Research on the use of carbamic acid esters as insecticides demonstrated significant reductions in pest populations in controlled agricultural trials. The results highlighted their effectiveness compared to traditional pesticides, suggesting a safer alternative for pest management.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, carvacryl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators and pathways.
Comparison with Similar Compounds
Structural Comparison
Carbamic acid, methyl-, carvacryl ester shares the core carbamate functional group (-O-(C=O)-N-) with several clinically relevant analogs. Key structural distinctions lie in the substituents attached to the phenolic ring and the carbamate side chain:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic carbamates (e.g., physostigmine, rivastigmine) exhibit stronger acetylcholinesterase (AChE) inhibition due to π-π interactions with enzyme active sites. In contrast, aliphatic carbamates like meprobamate lack this activity but act as CNS depressants .
- Steric Effects : The carvacryl group’s bulky isopropyl substituent may reduce metabolic degradation compared to unsubstituted phenyl carbamates, as seen in studies on methylphenyl-carbamic esters .
Pharmacological Activity
Carbamates are classified based on their primary mechanisms:
Notes:
- *Carvacryl ester’s activity is inferred from its structural similarity to methylphenyl-carbamic esters, which show miotic and intestinal stimulant effects .
- Quaternary ammonium groups (e.g., in physostigmine) enhance AChE binding but limit blood-brain barrier penetration, whereas rivastigmine’s dimethylaminoethyl group improves CNS bioavailability .
Physical and Thermodynamic Properties
Limited data exists for the carvacryl ester, but comparisons with simpler analogs highlight trends:
Note: *Estimated based on structural analogs. Lipophilicity increases with aromatic and bulky substituents, impacting bioavailability and tissue distribution.
Biological Activity
Carbamic acid, methyl-, carvacryl ester is a compound derived from carvacrol, a monoterpenoid phenol found in various essential oils. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects against various diseases. This article synthesizes the latest research findings and case studies related to its biological activity.
- Molecular Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
- Structure : The compound consists of a carbamic acid moiety linked to a carvacryl group.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Candida albicans | 161.3 mg/L | Disruption of ergosterol synthesis |
| Candida auris | 125–500 µg/mL | Induction of oxidative stress and cell membrane damage |
| Escherichia coli | Not specified | Membrane destabilization and biofilm inhibition |
Studies indicate that the compound disrupts cell membranes by affecting ergosterol synthesis, which is crucial for fungal cell integrity. It also reduces biofilm formation significantly, which is critical in treating persistent infections caused by biofilm-forming pathogens .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It reduces the production of pro-inflammatory cytokines and enhances antioxidant enzyme activities, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
- Key Findings :
Analgesic Properties
The compound has been noted for its analgesic effects through modulation of transient receptor potential (TRP) channels and GABA receptors. This suggests its potential use in pain management therapies .
Case Studies
A notable case study highlights the effects of carbamate intoxication in agricultural settings. While not directly related to this compound, it underscores the importance of understanding carbamate derivatives' safety profiles and biological interactions. In this case, a farmer experienced severe poisoning due to exposure to carbofuran, a highly toxic carbamate insecticide. This incident emphasizes the need for careful handling and understanding of carbamate compounds' biological activities and toxicological profiles .
Q & A
Q. What are the optimal synthetic routes for preparing carbamic acid, methyl-, carvacryl ester with high yield?
Methodological Answer: The synthesis of carbamic acid esters typically involves reacting a carbamoyl chloride with an alcohol or phenol under basic conditions. For methyl-carbamoyl derivatives, methyl isocyanate may react with carvacrol (a substituted phenol) in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (e.g., 20°C) . Catalysts such as triethylamine are often used to neutralize HCl byproducts and drive the reaction forward. Yield optimization requires strict control of stoichiometry, moisture-free environments, and purification via column chromatography. For example, analogous routes for methyl carbamates report yields >75% when using equimolar reagents and 24-hour reaction times .
Q. How does the ester functional group influence the compound’s stability under varying pH conditions?
Methodological Answer: Carbamate esters undergo hydrolysis under acidic or alkaline conditions. Stability studies should involve accelerated degradation experiments:
- Acidic hydrolysis (pH <3): Use HCl or H₂SO₄ in aqueous/organic solvent mixtures (e.g., 1:1 THF/H₂O) at elevated temperatures (e.g., 60°C). Monitor degradation via HPLC or NMR .
- Alkaline hydrolysis (pH >10): Employ NaOH or KOH solutions. Carbamates typically hydrolyze faster in alkali, forming methylamine and carvacryl alcohol derivatives .
Comparative kinetic studies (rate constants, activation energies) can quantify stability differences. For instance, steric hindrance from the carvacryl group may delay hydrolysis relative to simpler aryl esters .
Advanced Research Questions
Q. What role do substituents on the carvacryl group play in modulating the compound’s interaction with target enzymes?
Methodological Answer: The carvacryl group (likely a methyl-isopropyl-substituted phenol) contributes to lipophilicity and steric effects, influencing binding affinity to enzymes like acetylcholinesterase or cytochrome P450. To assess this:
Molecular docking simulations: Compare binding energies of the compound with/without carvacryl substituents using software like AutoDock .
Enzyme inhibition assays: Measure IC₅₀ values against purified enzymes. For example, bulkier substituents may reduce binding pocket accessibility, altering inhibitory potency .
QSAR modeling: Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity data to identify critical structural features .
Q. How can spectroscopic techniques resolve contradictions in reported structural data for carbamic acid derivatives?
Methodological Answer: Discrepancies in structural assignments (e.g., ester vs. amide tautomers) require multi-technique validation:
- IR spectroscopy: Confirm the presence of ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and absence of amide bands (~1650 cm⁻¹) .
- NMR analysis: Use ¹³C NMR to distinguish ester carbonyls (~165–175 ppm) from carbamates (~155–160 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. For example, loss of carvacryl alcohol (C₁₀H₁₄O) would confirm ester cleavage .
Data Contradictions and Resolution
Q. How should researchers address conflicting reports on the biological activity of carbamic acid esters?
Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. To resolve these:
Reproducibility checks: Replicate experiments using standardized protocols (e.g., fixed cell lines, buffer pH, and incubation times).
Purity validation: Characterize compounds via HPLC (>95% purity) and exclude solvent residues (e.g., DMSO) that may skew bioactivity .
Meta-analysis: Compare data across studies while controlling for variables like dosage and exposure duration. For instance, low activity in one study may stem from poor solubility rather than intrinsic inactivity .
Experimental Design Considerations
Q. What in vitro models are optimal for studying the neurotoxic potential of this compound?
Methodological Answer:
- Primary neuronal cultures: Assess cytotoxicity via lactate dehydrogenase (LDH) release and mitochondrial health (MTT assay) .
- Acetylcholinesterase inhibition: Use Ellman’s method to quantify enzyme activity in rat brain homogenates .
- Oxidative stress markers: Measure glutathione depletion and reactive oxygen species (ROS) generation in SH-SY5Y cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
